N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Description
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Properties
IUPAC Name |
1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSBEQNZQDUGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379344 | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246236-37-3 | |
| Record name | N-(2-Bromoethyl)-N′-(2,4-dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246236-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to Toxicological Profiling and Safety Assessment for Novel Phenylurea Compounds: A Case Study of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Preamble: Navigating the Data Deficit for Novel Chemical Entities
In the realms of chemical research and drug development, scientists are frequently confronted with novel molecules for which comprehensive toxicological data is not publicly available. N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea serves as a pertinent case in point. A thorough search of public databases and safety literature reveals a significant lack of specific toxicity studies or a published Safety Data Sheet (SDS) for this exact compound.
This guide, therefore, pivots from a standard data sheet presentation to a more critical and practical methodology. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for establishing a provisional toxicity profile and implementing safety protocols when faced with a poorly characterized substance. We will use the structural features of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea to select and analyze data from analogous compounds, demonstrating a scientifically-grounded approach to risk assessment in the absence of direct evidence. This methodology emphasizes causal reasoning, self-validating safety systems, and the authoritative grounding of claims through analogous data.
Part 1: The Foundation of Assessment - Analogue Selection and Hazard Prediction
The initial step in assessing a novel compound is to deconstruct its chemical structure to identify a "parent" or "core" moiety for which toxicological data exists. N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is a substituted phenylurea. Its key features are:
-
A Urea Backbone : A common functional group in many industrial and pharmaceutical chemicals.
-
A 2,4-dichlorophenyl Group : A halogenated aromatic ring frequently found in herbicides and other bioactive molecules.
-
A Bromoethyl Group : An alkyl halide side chain, which can be a site for metabolic activity or possess intrinsic reactivity.
Based on this structure, the most relevant analogue for which extensive public data is available is Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethyl-urea) .[1] While the chlorine substitution pattern is different (3,4- vs. 2,4-), Diuron shares the critical dichlorophenyl-urea core and has been extensively studied as a urea-based herbicide. We will use it as our primary surrogate for illustrating potential toxicological endpoints, with the explicit and critical caveat that these are predictions and not confirmed data for our target molecule.
Logical Workflow for Provisional Hazard Assessment
When direct data is absent, a logical workflow is essential to build a defensible safety profile. This involves integrating predictive models with data from carefully selected analogues.
Caption: A mandatory workflow for laboratory risk assessment of novel compounds.
Conclusion
The responsible development and use of novel chemical entities demand a proactive and conservative approach to safety and toxicology. In the absence of direct data for N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea, we have demonstrated a robust methodology for creating a provisional toxicity profile and a framework for safe handling by leveraging data from structural analogues like Diuron. The key predicted hazards—potential carcinogenicity and specific target organ toxicity (hematotoxicity) upon repeated exposure—necessitate stringent engineering controls, diligent work practices, and appropriate personal protective equipment. This guide serves not as a final declaration on this molecule's properties, but as the essential first step in a culture of safety and scientific rigor that must accompany all chemical research.
References
- TCI Chemicals. (2025, February 17).
- Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
- Combi-Blocks, Inc. (2023, January 2).
- Fisher Scientific. (2010, September 17).
- Dyno Nobel. (2025, May 1).
- Fisher Scientific. (2010, September 17).
- PubMed. (n.d.). Genotoxicity of selected herbicides.
- CPDB. (n.d.). Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals.
- UCLA Chemistry and Biochemistry. (n.d.). Highly Acute Toxins.
- Government of Canada. (n.d.). Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron).
- Environmental Protection Agency. (n.d.). 2-Bromo-N-(2,4-dichlorophenyl)propanamide - Exposure.
- National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Environmental Protection Agency. (2025, October 15). 2-Bromo-N-(2,4-dichlorophenyl)propanamide - Hazard.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Distillates (petroleum)
- Shell. (n.d.). Distillates (petroleum), hydrotreated light paraffinic Product Stewardship Summary.
- PubMed Central. (n.d.). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology.
- State of Michigan. (2001, September 27). Styrene-butadiene polymer file (CAS # 9003-55-8).
- European Food Safety Authority. (n.d.). Sub structure based category formation for the prioritisation of genotoxicity hazard assessment for pesticide residues Sulphonyl ureas.
- PubMed. (n.d.). Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse.
- PubMed. (n.d.). Poisoning due to urea herbicides.
- MDPI. (2020, September 10). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells.
- PubChem. (n.d.). N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea.
- European Chemicals Agency. (n.d.).
- European Chemicals Agency. (n.d.). diuron (ISO); 3-(3,4-dichlorophenyl)
- ECETOC. (n.d.). Pulmonary Toxicity of - Polyalkylene Glycols.
- Australian Industrial Chemicals Introduction Scheme. (2025, October 3). Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron)
Sources
history and discovery of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
An In-depth Technical Guide to N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea: Synthesis, Putative Biological Activity, and Scientific Context
Introduction
The urea scaffold is a cornerstone in medicinal chemistry and agrochemistry, valued for its ability to form stable hydrogen bonds with biological targets. This has led to the development of numerous urea-containing compounds with a wide array of applications, from anticancer agents to herbicides.[1][2] The N-aryl urea subclass, in particular, has been a fertile ground for discovery. This guide focuses on a specific, yet underexplored, member of this family: N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea .
Proposed Synthesis of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
The most direct and widely adopted method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine.[1][3] This approach is highly efficient and versatile, allowing for the introduction of diverse substituents on either side of the urea linkage. For the synthesis of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea, we propose the reaction of 2,4-dichlorophenyl isocyanate with 2-bromoethylamine.
The 2,4-dichlorophenyl isocyanate serves as the electrophilic component, with the isocyanate group being highly susceptible to nucleophilic attack. The primary amine of 2-bromoethylamine acts as the nucleophile, attacking the carbonyl carbon of the isocyanate to form a stable urea bond.
Experimental Protocol: Synthesis of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Materials:
-
2,4-Dichlorophenyl isocyanate
-
2-Bromoethylamine hydrobromide
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: In a round-bottom flask, suspend 2-bromoethylamine hydrobromide (1.0 equivalent) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise to the suspension with vigorous stirring. The triethylamine will neutralize the hydrobromide salt, liberating the free 2-bromoethylamine in situ. Stir the mixture at 0 °C for 20-30 minutes.
-
Isocyanate Addition: In a separate flask, dissolve 2,4-dichlorophenyl isocyanate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea.
Potential Biological Significance and Applications
While N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea has not been extensively studied, the presence of the dichlorophenyl urea moiety is a strong indicator of potential biological activity.
Herbicidal Activity
Many commercial herbicides are based on the phenylurea structure. For instance, Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a well-known herbicide used to control weeds in various crops.[4] These herbicides typically function by inhibiting photosynthesis. It is plausible that N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea could exhibit similar herbicidal properties. The bromoethyl group also offers a site for further chemical derivatization to modulate activity and selectivity.
Anticancer Potential
Recent research has highlighted the anticancer properties of novel dichlorophenyl urea compounds.[5] For example, certain derivatives have been shown to induce cell cycle arrest, differentiation, and apoptosis in human leukemia cells (HL-60).[5] These compounds were found to suppress the growth of cancer cells at micromolar concentrations by modulating the levels of key cell cycle proteins such as cyclins and cyclin-dependent kinases.[5] Given these precedents, N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea warrants investigation as a potential anticancer agent. The reactive bromoethyl group could potentially act as an alkylating agent, forming covalent bonds with biological macromolecules, a mechanism employed by some anticancer drugs.
Putative Mechanism of Action: Kinase Inhibition
Many N-aryl urea compounds, including the successful anticancer drug Sorafenib, function as kinase inhibitors. These molecules often target the ATP-binding site of kinases involved in cancer cell proliferation and angiogenesis. The urea moiety is crucial for forming key hydrogen bonds within the kinase hinge region. It is conceivable that N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea could adopt a similar binding mode in a relevant kinase.
Caption: Putative mechanism of action via kinase inhibition.
Physicochemical Data
A summary of the calculated physicochemical properties for the target compound is presented below. This data is useful for predicting its behavior in biological systems and for analytical purposes.
| Parameter | Value |
| Molecular Formula | C₉H₉BrCl₂N₂O |
| Molecular Weight | 311.99 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in organic solvents (DCM, THF, DMSO), sparingly soluble in water |
Conclusion and Future Directions
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea represents a molecule of significant interest at the intersection of medicinal and agricultural chemistry. While its specific properties remain to be experimentally determined, this guide provides a solid foundation for its synthesis and investigation. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the practical synthesis and characterization of this compound. Subsequent biological screening for herbicidal and anticancer activities is highly warranted. The presence of the bromoethyl group also opens up avenues for the creation of a library of derivatives, which could lead to the discovery of novel bioactive compounds with improved potency and selectivity. The exploration of this and similar molecules will undoubtedly contribute to the ever-expanding utility of the urea scaffold in applied chemistry.
References
- Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Deriv
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
- Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differenti
- arylureas i. cyanate method. (n.d.). Organic Syntheses Procedure.
- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). MDPI.
- 2,4-Dichlorophenyl isocyanate for synthesis. (n.d.). Sigma-Aldrich.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.
- Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). (n.d.). Canada.ca.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. canada.ca [canada.ca]
- 5. Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
optimal reaction conditions for synthesizing bromoethyl urea derivatives
Abstract
The synthesis of N-(2-bromoethyl)urea derivatives represents a critical step in the development of alkylating antineoplastic agents (nitrosourea precursors) and molecular probes. While the urea linkage is stable, the 2-bromoethyl moiety introduces significant reactivity challenges, including susceptibility to hydrolysis, elimination (vinyl formation), and intramolecular cyclization (oxazoline/imidazolidinone formation). This Application Note defines the optimal reaction parameters to maximize yield and purity, specifically addressing the kinetic vs. thermodynamic control required to preserve the alkyl bromide pharmacophore.
Introduction & Mechanistic Grounding
The 2-bromoethyl urea scaffold combines a rigid hydrogen-bonding urea core with a highly reactive electrophilic alkyl bromide. In medicinal chemistry, this motif is often a precursor to N-nitroso derivatives (e.g., analogs of carmustine/BCNU), which function by crosslinking DNA via a diazonium intermediate [1].
The Synthetic Challenge
The primary challenge is not the formation of the urea bond, but the preservation of the bromoethyl group. Under basic conditions or elevated temperatures, the nitrogen lone pair of the urea can displace the bromide, leading to unwanted cyclization.
Reaction Pathway & Side Reactions
The most robust synthesis involves the nucleophilic addition of a primary or secondary amine to 2-bromoethyl isocyanate . This route is preferred over the reaction of 2-bromoethylamine with isocyanates due to the instability of the free 2-bromoethylamine base (which self-polymerizes).
Figure 1: Reaction pathway showing the desired addition and potential degradation pathways (elimination and cyclization) triggered by improper conditions.
Critical Optimization Parameters
To ensure reproducibility and high yields, the following parameters must be strictly controlled.
Solvent Selection
The choice of solvent dictates the reaction rate and the stability of the isocyanate.
-
Dichloromethane (DCM): Optimal. Non-nucleophilic, low boiling point (easy removal), and solubilizes most organic amines.
-
Tetrahydrofuran (THF): Good Alternative. Useful for more polar amines. Must be anhydrous to prevent isocyanate hydrolysis.
-
Dimethylformamide (DMF): Avoid if possible. High boiling point requires aqueous workup or high-vac removal, which promotes hydrolysis or thermal degradation of the bromide.
-
Alcohols (MeOH/EtOH): Strictly Prohibited. Will react with isocyanate to form carbamates [2].[1]
Temperature Control
-
Reaction Temp:
to . -
Reasoning: Higher temperatures (
) significantly increase the rate of HBr elimination to form the vinyl urea byproduct.
Base & Stoichiometry
-
Base: Avoid exogenous bases (TEA, DIPEA) if the amine is nucleophilic. If the starting material is an amine salt (e.g.,
), use a stoichiometric amount of hindered base (DIPEA) at . Excess base catalyzes the cyclization to 2-oxazoline derivatives [3]. -
Stoichiometry: Use 1.05 – 1.10 equivalents of 2-bromoethyl isocyanate. A slight excess ensures complete consumption of the valuable amine precursor.
Standardized Protocol (SOP)
Method A: Reaction of Free Amines with 2-Bromoethyl Isocyanate
Best for: Stable, soluble primary/secondary amines.
Materials:
-
Amine substrate (
equiv) -
2-Bromoethyl isocyanate (
equiv) [CAS: 20763-00-6] -
Anhydrous DCM (0.1 M concentration relative to amine)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve the amine substrate in anhydrous DCM.
-
Addition: Cool the solution to
using an ice bath. Add 2-bromoethyl isocyanate dropwise via syringe over 5–10 minutes.-
Note: The isocyanate is a lachrymator; handle in a fume hood.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The isocyanate peak is often invisible on UV; monitor the disappearance of the amine.
-
-
Workup:
-
Scenario 1 (Precipitate formed): If the product precipitates (common with non-polar ureas), filter the solid, wash with cold DCM/Hexane (1:1), and dry under vacuum.
-
Scenario 2 (Soluble product): Concentrate the solvent in vacuo at
. Do not heat.
-
-
Purification: If necessary, purify via flash column chromatography using a gradient of Hexane/EtOAc. Avoid amine-modified silica, as it may react with the alkyl bromide.
Method B: Reaction of Amine Salts (Hydrochlorides)
Best for: Amino acids or unstable amines stored as salts.
Procedure Modifications:
-
Suspend the amine salt in anhydrous THF or DCM at
. -
Add exactly
equiv of Diisopropylethylamine (DIPEA). Stir for 10 mins to liberate the free base. -
Add 2-bromoethyl isocyanate (
equiv). -
Maintain at
for the duration of the reaction to prevent base-mediated elimination. -
Quench: Wash the organic layer immediately with dilute 0.1 N HCl (cold) to remove DIPEA, then brine, then dry over
.
Data Summary & Troubleshooting
| Parameter | Recommended Condition | Effect of Deviation |
| Solvent | Anhydrous DCM or THF | Protic solvents (Water/Alcohol): Hydrolysis to amine or conversion to carbamate. |
| Temperature | ||
| Base | None (or stoichiometric DIPEA) | Excess Base: Cyclization to imidazolidinone/oxazoline; elimination of HBr. |
| Time | 2 – 4 Hours | >24 Hours: Gradual hydrolysis if moisture is present. |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate synthetic workflow based on amine starting material.
Safety & Handling
-
Toxicity: 2-Bromoethyl isocyanate is a potent alkylating agent and lachrymator. It causes severe eye and respiratory irritation. All operations must be performed in a certified chemical fume hood.
-
Decontamination: Glassware contaminated with isocyanates should be rinsed with a solution of 5% ammonium hydroxide in ethanol to quench the reactive group before washing.
References
-
Nitrosourea Mechanism: Lown, J. W., & McLaughlin, L. W. (1979). Nitrosourea-induced DNA single-strand breaks. Biochemical Pharmacology. Link
-
Isocyanate Reactivity: Common Organic Chemistry. (2023).[2] Urea Formation - Common Conditions: Amine + Isocyanate.[3] Link
-
Cyclization Risks: Popp, F. D. (1965). Synthesis of potential antineoplastic agents.[4][5][6] XII. Urea derivatives. Journal of Medicinal Chemistry. Link
-
General Isocyanate Protocols: Sigma-Aldrich/Merck. 2-Bromoethyl isocyanate Product Sheet. Link
Sources
- 1. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 2. research.tue.nl [research.tue.nl]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitrosoureas and the Study of Their Chemical Reactions with ... - Larry W. McLaughlin - Google Books [books.google.com]
- 6. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Recrystallization and Purification of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Part 1: Introduction & Physicochemical Context[1]
The Target Compound
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is a mixed aliphatic-aromatic urea derivative characterized by two distinct structural motifs: a lipophilic, electron-deficient 2,4-dichlorophenyl ring and a reactive 2-bromoethyl alkylating chain.
-
Pharmacophore Class: Potential kinase inhibitor intermediate or alkylating antineoplastic agent (resembling nitrosourea precursors).
-
Critical Impurities:
-
Symmetrical Urea: 1,3-bis(2,4-dichlorophenyl)urea (formed via hydrolysis of isocyanate intermediates). High melting point, extremely insoluble.
-
Starting Aniline: 2,4-Dichloroaniline (oxidatively unstable, color source).
-
Hydrolysis Products: N-(2-hydroxyethyl) derivatives (if exposed to prolonged heating in water).
-
Solubility Profile & Solvent Strategy
The purification logic relies on the competing polarities of the urea bridge (H-bond donor/acceptor) and the hydrophobic halogenated domains.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble/Sparingly | Anti-solvent |
| Ethanol (EtOH) | Sparingly Soluble | Soluble | Primary Solvent |
| Ethyl Acetate (EtOAc) | Soluble | Very Soluble | Good, but may not reject aniline impurities well. |
| Acetonitrile (MeCN) | Soluble | Very Soluble | Excellent for final polishing. |
| DMSO/DMF | Very Soluble | Very Soluble | Avoid (High boiling point makes recovery difficult). |
Expert Insight: Unlike simple phenylureas, the 2-bromoethyl group is an electrophile. Prolonged boiling in nucleophilic solvents (water, methanol) can lead to solvolysis (
Part 2: Detailed Purification Protocols
Protocol A: The "Gold Standard" Aqueous Ethanol Recrystallization
Best for removing starting aniline and inorganic salts while minimizing thermal stress.
Reagents:
-
Crude N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
Step-by-Step Methodology:
-
Dissolution (The "Minimum Volume" Rule):
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 50 mL of Ethanol .
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely, add hot Ethanol in 5 mL increments.
-
Checkpoint: If a small amount of fine, high-melting solid remains after adding 100 mL solvent, this is likely the symmetrical urea impurity . Do not add more solvent. Proceed to Step 2 (Hot Filtration).
-
-
Hot Filtration (Impurity Removal):
-
While maintaining the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel).
-
Purpose: Removes the insoluble symmetrical urea and mechanical particulates.
-
-
Nucleation & Anti-Solvent Addition:
-
Return the clear filtrate to the hot plate and bring back to a gentle boil.
-
Slowly add hot Deionized Water dropwise via an addition funnel or pipette.
-
End Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to re-dissolve the cloudiness, ensuring a saturated clear solution.
-
-
Controlled Cooling (Crystallization):
-
Remove from heat.[1][2] Cover the flask with foil (to prevent dust and slow cooling).
-
Allow to cool to room temperature undisturbed for 2-3 hours.
-
Critical: Rapid cooling precipitates impurities.[1] Slow cooling yields needles/prisms.
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash the cake with 2 x 10 mL of cold 50% EtOH/Water.
-
Note: Do not wash with pure Ethanol; it will dissolve your product.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C to prevent thermal degradation of the alkyl bromide.
-
Protocol B: Ethyl Acetate / Heptane Precipitation
Alternative method if the compound proves unstable in hot protic solvents.
-
Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .
-
Perform hot filtration if necessary.[1]
-
Allow the solution to cool to warm (approx. 40°C).
-
Slowly add Heptane (or Hexane) with stirring until the solution becomes slightly opaque.
-
Cool to room temperature, then refrigerate.
-
Filter and wash with 1:3 EtOAc:Heptane.
Part 3: Visualization & Workflow Logic
Decision Matrix for Purification
The following diagram illustrates the logic flow for selecting the correct purification path and troubleshooting common issues like "oiling out."
Figure 1: Logical workflow for the recrystallization process, including contingencies for insoluble impurities and phase separation (oiling out).
Part 4: Characterization & Validation
To ensure the protocol has succeeded, the isolated solid must meet the following criteria.
Analytical Specifications
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, MeCN/Water) | > 98.0% Area | Monitor for aniline (early eluting) and bis-urea (late eluting). |
| Identity | 1H-NMR (DMSO-d6) | Confirmed Structure | Watch for triplet at ~3.5 ppm ( |
| Melting Point | DSC or Capillary | Sharp range (< 2°C) | Broad range indicates residual solvent or aniline. |
| Residual Solvent | GC-Headspace | < 5000 ppm EtOH | Ethanol solvates can be persistent. |
Troubleshooting "Oiling Out"
If the product separates as a liquid oil rather than crystals during Step 4:
-
Cause: The solvent mixture became too polar (too much water) or the temperature dropped too fast.
-
Fix: Reheat the mixture until the oil redissolves. Add a small volume of Ethanol (the good solvent). Allow to cool very slowly with vigorous stirring. Scratching the glass with a rod can induce nucleation.
Part 5: References
-
Organic Syntheses, Coll. Vol. 4, p. 49 (1963); Vol. 31, p. 11 (1951). p-Bromophenylurea. (Describes the foundational method for recrystallizing halogenated phenylureas using aqueous ethanol). Link
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques of N-substituted ureas).
-
PubChem Compound Summary for N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea. National Center for Biotechnology Information. (Used for solubility and physicochemical property extrapolation of dichlorophenyl urea analogs). Link
-
ChemicalBook. N-(2-Bromoethyl)phthalimide Properties and Purification. (Provides precedent for recrystallizing 2-bromoethyl derivatives from ethanol without hydrolysis). Link
Sources
Application Note: Storage, Handling, and Protocols for N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Abstract & Compound Identity
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is a specialized research compound belonging to the class of haloalkyl-arylureas. Structurally, it combines a lipophilic 2,4-dichlorophenyl moiety with a reactive 2-bromoethyl side chain linked via a urea bridge.
This compound is primarily utilized in two high-value research contexts:
-
Synthetic Intermediate: As a precursor for the synthesis of 2-oxazolidinones and imidazolidinones via intramolecular cyclization.
-
Biological Probe: As a potential alkylating agent or enzyme inhibitor, structurally related to urea-based herbicides (e.g., Diuron metabolites) and experimental cytotoxic agents.
Chemical Structure: 2,4-Cl2-C6H3-NH-C(=O)-NH-CH2-CH2-Br
Physicochemical Profile
| Property | Specification |
| Chemical Formula | C₉H₉BrCl₂N₂O |
| Molecular Weight | ~311.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (>20 mg/mL), DMF, Ethanol; Insoluble in water |
| Reactivity | Susceptible to nucleophilic attack (Br-displacement) and hydrolysis |
| Hazard Class | Irritant / Potential Alkylating Agent (Handle as Mutagen) |
Storage & Stability Requirements
The presence of the 2-bromoethyl group introduces specific instability risks, primarily hydrolysis to the corresponding alcohol or cyclization under basic conditions.
Environmental Control
-
Temperature: Long-term storage at -20°C is mandatory.
-
Atmosphere: Hygroscopic potential requires storage under inert gas (Argon or Nitrogen) or in a tightly sealed desiccator.
-
Light: Protect from direct light to prevent photo-oxidation of the urea linkage.
Stability Logic
-
Hydrolysis Risk: Moisture triggers the displacement of the bromine atom by water, forming N-(2-hydroxyethyl)-N'-(2,4-dichlorophenyl)urea and HBr. This reaction is accelerated by heat and neutral/basic pH.
-
Cyclization Risk: In the presence of trace bases or moisture, the urea nitrogen can attack the bromoethyl carbon, releasing HBr and forming a cyclic oxazoline or imidazolidinone derivative.
Handling & Safety Protocols (E-E-A-T)
Critical Warning: Due to the N-(2-bromoethyl) moiety, this compound acts as a nitrogen mustard analog. It must be treated as a potential carcinogen and mutagen .
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator or handling strictly within a certified Fume Hood.
-
Dermal: Double-gloving (Nitrile over Latex) is required. The lipophilic dichlorophenyl group facilitates skin absorption.
-
Ocular: Chemical splash goggles.
Containment
-
Weighing must occur inside a fume hood or a static-free powder enclosure.
-
Clean spills with a solution of 10% Sodium Thiosulfate (to neutralize alkylating potential) followed by detergent.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for biological assays.
Materials:
-
Compound: 3.12 mg
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.
-
Vessel: Amber glass vial with PTFE-lined cap.
Procedure:
-
Equilibrate the compound vial to room temperature before opening to prevent condensation.
-
Weigh 3.12 mg of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Note: If particulates persist, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating.
-
-
Aliquotting: Immediately dispense into 50 µL aliquots in amber microtubes.
-
Storage: Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze aliquots.
Protocol B: Application in Cell Culture (Dilution Scheme)
Objective: Treat cells while minimizing DMSO toxicity and compound precipitation.
-
Thaw: Thaw one aliquot of 10 mM stock at Room Temperature.
-
Intermediate Dilution (10x): Dilute stock 1:10 in culture medium (or PBS) to create a 1 mM working solution.
-
Critical Step: Add the DMSO stock dropwise to the medium while vortexing to prevent precipitation.
-
-
Final Treatment: Add the 1 mM working solution to cell culture wells to achieve desired final concentration (e.g., 10 µM).
-
Validation: Ensure final DMSO concentration is < 0.5% (v/v).
-
Visualizations
Diagram 1: Storage & Handling Workflow
This decision tree illustrates the critical path for maintaining compound integrity from receipt to assay.
Caption: Workflow for maximizing stability of hydrolytically unstable urea derivatives.
Diagram 2: Degradation Pathways
Understanding the chemical fate of the molecule in aqueous buffers.
Caption: Mechanistic pathways of degradation. Avoid basic buffers to prevent cyclization.
Disposal & Environmental Compliance
-
Waste Classification: Halogenated Organic Waste.
-
Neutralization: Treat waste streams with 10% NaOH for 24 hours to force hydrolysis/cyclization to less toxic species before disposal (verify with local EHS).
-
Incineration: The preferred method of disposal due to the halogen content.
References
-
PubChem. Urea, (2,4-dichlorophenethyl)- Compound Summary. National Library of Medicine. Available at: [Link]
-
Oda, R., et al. New Addition Reactions VI. The Addition of Epoxides to Isocyanide Dichlorides. Bulletin of the Chemical Society of Japan.[1] Available at: [Link] (Mechanistic insight into urea/isocyanate reactivity).
-
Health Canada. Screening Assessment for Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron).[2] (Toxicology of dichlorophenyl ureas). Available at: [Link][2][3][4]
Sources
Troubleshooting & Optimization
stabilizing N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea in aqueous solutions
Executive Summary
You are likely encountering degradation issues with N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea (hereafter referred to as BEPU ) because this molecule possesses an inherent "self-destruct" mechanism in aqueous media.
The 2-bromoethyl group acts as an alkylating arm, while the urea moiety serves as an internal nucleophile. In neutral-to-basic aqueous solutions, the molecule undergoes rapid intramolecular cyclization , ejecting bromide and losing biological activity. Furthermore, the lipophilic 2,4-dichlorophenyl ring drives precipitation in water.
This guide provides the mechanistic rationale and a validated protocol to stabilize BEPU for experimental use.
Part 1: The Stability Paradox (Mechanistic Insight)
To stabilize BEPU, you must understand how it fails. The degradation is not random; it is a kinetically favored intramolecular
The Degradation Mechanism
-
Deprotonation: At pH > 6.0, the urea nitrogen (proximal to the ethyl chain) or the oxygen becomes sufficiently nucleophilic.
-
Cyclization: The nucleophile attacks the
-carbon of the ethyl chain. -
Elimination: The Bromide ion (
) is a distinct leaving group, resulting in a stable, cyclic degradation product (typically an oxazoline or imidazolidinone derivative).
Key Takeaway: Stability is inversely proportional to pH and Temperature. You must maintain pH < 5.5.
Figure 1: The dominant degradation pathway of 2-haloethyl ureas in aqueous media involves intramolecular cyclization driven by pH and temperature.
Part 2: Solubilization & Stabilization Protocol
The 2,4-dichlorophenyl group renders BEPU highly hydrophobic. Standard organic solvents (DMSO/Ethanol) are necessary but insufficient for stability in aqueous dilution. We recommend a Cyclodextrin-Assisted System .
Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?
Research confirms that HP-
-
Solubility: The hydrophobic dichlorophenyl ring enters the CD cavity, preventing precipitation.
-
Shielding: The steric bulk of the cyclodextrin can physically impede the conformation required for the intramolecular cyclization, retarding degradation [1, 2].
Table 1: Solvent System Compatibility
| Solvent / Additive | Role | Compatibility | Notes |
| DMSO (Anhydrous) | Primary Stock Solvent | High | Must be acidified (see protocol). |
| PBS (pH 7.4) | Buffer | Low | AVOID. High pH accelerates cyclization. |
| Tris / Glycine | Buffer | Critical Failure | AVOID. Primary amines in buffer will react with alkyl bromide. |
| Citrate / Acetate | Buffer | High | Ideal for maintaining pH 4.5–5.5. |
| HP- | Stabilizer | High | Recommended at 10–20% w/v in final solution. |
Part 3: Validated Preparation Protocol
Goal: Prepare a 10 mM working solution stable for >4 hours at Room Temperature (RT).
Step 1: Preparation of Acidified DMSO Stock (100 mM)
Standard DMSO can contain trace water and basic impurities.
-
Add 0.1% (v/v) Acetic Acid or 0.01% HCl to anhydrous DMSO.
-
Dissolve solid BEPU in this acidified DMSO to reach 100 mM.
-
Storage: Aliquot and store at -20°C. (Stable for months).
Step 2: Preparation of Aqueous Vehicle (The "Trap")
-
Prepare a 20% (w/v) HP-
-CD solution in 10 mM Sodium Citrate buffer (pH 5.0) . -
Filter sterilize (0.22 µm) if used for cell culture.
Step 3: Final Dilution
-
Slowly add the DMSO stock to the Aqueous Vehicle under constant stirring.
-
Target: 10 mM BEPU in 10% DMSO / 18% HP-
-CD / Citrate Buffer. -
Use immediately. Do not store the aqueous dilution overnight.
Part 4: Troubleshooting & FAQs
Q1: I see a new peak on my HPLC eluting earlier than my compound. What is it? A: This is likely the hydrolyzed alcohol (N-(2-hydroxyethyl)...) or the cyclic degradation product.
-
Fix: Check the pH of your mobile phase and sample matrix. If your sample sits in an autosampler at RT in Methanol/Water without acid, it will degrade. Acidify your HPLC samples with 0.1% Formic Acid immediately upon preparation.
Q2: Can I use Tris-HCl buffer if I adjust the pH to 5.0? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a free amine. Even at pH 5.0, there is an equilibrium of free amine that acts as a nucleophile, attacking the 2-bromoethyl group and displacing the bromide [3]. Always use non-nucleophilic buffers like Citrate, Acetate, or MES.
Q3: The compound precipitates when I inject it into cell media (DMEM/RPMI). A: Cell media is pH 7.4 and rich in salts/proteins.
-
Fix: You must increase the concentration of HP-
-CD. Pre-incubate the stock with the cyclodextrin solution for 15 minutes before adding to the media. This allows the inclusion complex to form, protecting the lipophilic ring from "crashing out" upon contact with the aqueous media [4].
Q4: How do I store the powder? A: Store at -20°C, desiccated, and protected from light. Moisture is the enemy; it promotes hydrolysis of the alkyl bromide over time.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing stability and solubility issues with BEPU.
References
-
Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Journal of Pharmaceutical Sciences / PMC. (2023).[1][2][3] Demonstrates the solubilization of phenylureas using HP-β-CD.
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Molecular Sciences. (2021). Reviews the mechanisms of complexation and stability enhancement.
-
Rapid urea decomposition via bromination... New insights into pH-dependent reaction kinetics. Water Research.[4] (2025).[5][6][7] Highlights the pH sensitivity of halogenated ureas and their degradation pathways.[4]
-
Aqueous stability of SB 210661: kinetics and primary degradation mechanisms. Journal of Pharmacy and Pharmacology.[8] (1998). Establishes the degradation kinetics of N-hydroxyurea derivatives, relevant to the hydrolysis of substituted ureas.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid urea decomposition via bromination for ultrapure water production: New insights into pH-dependent reaction kinetics and mechanisms compared to chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation kinetics and effect of pH on the degradation of MTBE with Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of SB 210661: kinetics and primary degradation mechanisms of an N-hydroxyurea-containing 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for the structural elucidation of newly synthesized molecules. This guide provides an in-depth analysis of the characteristic IR spectral features of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea , a disubstituted urea derivative. By comparing its predicted spectrum with those of its precursors and a model compound, this guide offers a practical framework for spectral interpretation, reaction monitoring, and quality control.
The Spectroscopic Signature of a Disubstituted Urea
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is a molecule that combines several key functional groups, each with a distinct vibrational signature in the infrared spectrum. The core of the molecule is the N,N'-disubstituted urea moiety (-NH-CO-NH-), which gives rise to a set of characteristic absorption bands known as the Amide I and Amide II bands. Additionally, the molecule features a 2,4-dichlorinated aromatic ring and a bromoethyl side chain, each contributing unique peaks to the overall spectrum.
Understanding these individual contributions is key to interpreting the full spectrum and confirming the successful synthesis of the target compound.
Caption: Molecular Structure of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea with key vibrational modes.
Predicted Characteristic IR Peaks
The following table outlines the predicted characteristic absorption bands for N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea. These predictions are based on established group frequencies for similar structures.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| ~3300 | N-H Stretching | Urea (-NH-) | Strong, Sharp | The position and sharpness are indicative of hydrogen bonding. |
| ~3100-3000 | C-H Stretching | Aromatic Ring | Medium | Typically appear as multiple weak to medium bands. |
| ~2960-2850 | C-H Stretching | Alkane (-CH₂-) | Medium | Asymmetric and symmetric stretches of the ethyl group. |
| ~1650 | C=O Stretching (Amide I) | Urea (-CO-) | Strong, Sharp | This is one of the most characteristic peaks for a urea derivative.[1][2][3] |
| ~1550 | N-H Bending (Amide II) | Urea (-NH-) | Strong | A coupled vibration of N-H bending and C-N stretching.[1][2][3] |
| ~1475 | C=C Stretching | Aromatic Ring | Medium | Part of a series of bands for the aromatic ring. |
| ~1450 | C-H Bending | Alkane (-CH₂-) | Medium | Scissoring vibration of the ethyl group. |
| ~1250 | C-N Stretching | Aryl-Amine & Alkyl-Amine | Medium-Strong | Contributions from both sides of the urea linkage. |
| ~820 | C-H Bending (out-of-plane) | Aromatic Ring | Strong | Position is characteristic of the 1,2,4-trisubstitution pattern. |
| ~750-600 | C-Cl Stretching | Aryl Halide | Strong | The exact position can vary, but a strong band is expected.[4] |
| ~650-550 | C-Br Stretching | Alkyl Halide | Medium-Strong | Characteristic absorption for the bromoethyl group. |
Comparative Spectral Analysis
To confidently identify N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea, it is instructive to compare its spectrum with those of its precursors and a model compound. This comparison helps in identifying the disappearance of starting material peaks and the appearance of new, characteristic product peaks.
Comparison with Precursor: 2,4-Dichloroaniline
The spectrum of 2,4-dichloroaniline will show characteristic primary amine peaks that should be absent in the final product.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Change in Product |
| ~3400 & ~3300 | N-H Stretching | Primary Amine (-NH₂) | Disappears |
| ~1620 | N-H Scissoring | Primary Amine (-NH₂) | Disappears |
The persistence of these peaks in the product spectrum would indicate an incomplete reaction.
Comparison with Model Compound: N,N'-Diphenylurea
N,N'-Diphenylurea serves as an excellent model for the core urea structure, free from the complexities of the chloro and bromo substituents.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | N,N'-Diphenylurea | N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea |
| ~3300 | N-H Stretching | Present | Present |
| ~1650 | Amide I (C=O) | Present | Present |
| ~1550 | Amide II (N-H) | Present | Present |
| ~750-600 | C-Cl Stretching | Absent | Present |
| ~650-550 | C-Br Stretching | Absent | Present |
| ~2960-2850 | Alkane C-H | Absent | Present |
This comparison highlights the key new absorptions expected from the chloro and bromoethyl groups in the target molecule.
Experimental Protocol: Acquiring the IR Spectrum
A standard procedure for obtaining a high-quality IR spectrum of a solid sample like N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is the Potassium Bromide (KBr) pellet method.
Objective: To prepare a solid sample for transmission FTIR spectroscopy.
Materials:
-
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea (1-2 mg)
-
FTIR-grade KBr (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling in a desiccator. Moisture will cause a broad O-H band around 3400 cm⁻¹, which can obscure the N-H stretch.
-
Grinding: Place a small amount of KBr in the agate mortar and grind to a fine powder. Add the sample (approx. 1% by weight) to the mortar and grind the mixture until it is a homogenous, fine powder.
-
Pellet Formation: Transfer the powder to the die of the pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.
-
Analysis: The resulting transparent or translucent pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is acquired.
Caption: Workflow for IR spectral analysis using the KBr pellet method.
Conclusion
The infrared spectrum of N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is rich with information that confirms its structure. The key identifiers are the strong Amide I and Amide II bands characteristic of the urea core, the single N-H stretching band indicating successful disubstitution, and the distinct absorptions in the lower wavenumber region corresponding to the C-Cl and C-Br bonds. By following the outlined experimental protocol and using the provided comparative data, researchers can confidently identify this compound and assess its purity, ensuring the integrity of their synthetic work.
References
-
Doc Brown's Chemistry. (2025). Infrared spectrum of urea. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113.
-
ResearchGate. (n.d.). Infrared spectra of crystalline urea films. Retrieved from [Link]
- Di Lonardo, G., Galloni, P., & Giorgianni, S. (2007). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 105(5-7), 639-646.
-
Reddit. (2019). Urea FTIR and identifying bond stretch. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]
-
NIST. (n.d.). Urea, N,N'-diphenyl-. Retrieved from [Link]
-
ResearchGate. (2017). Amide and urea FTIR. Retrieved from [Link]
-
NIST. (n.d.). Urea, N,N'-diphenyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N'-Diphenylurea. Retrieved from [Link]
-
bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
Jena Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Amide bands in the IR spectra of urethanes. Retrieved from [Link]
-
PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea, N,N'-diphenyl- [webbook.nist.gov]
- 6. Urea, N,N'-diphenyl- [webbook.nist.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
